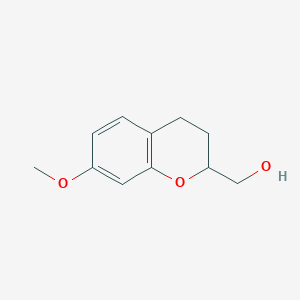

(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

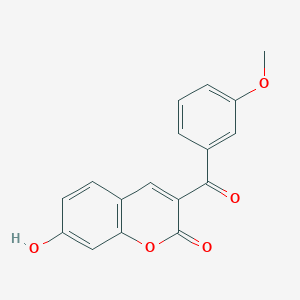

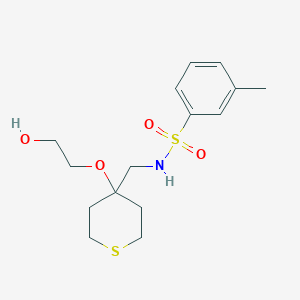

The compound “(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol” is a type of organic compound. It is a member of the class of flavans with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H8O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Bioactivities and Pharmacological Properties

Osthole, a compound closely related to “(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol”, has been studied extensively for its wide range of pharmacological actions. It is found in several medicinal plants such as Cnidium monnieri and Angelica pubescens. Studies suggest osthole exhibits neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The pharmacokinetic studies indicate fast and efficient uptake and utilization of osthole in the body. The mechanisms underlying these pharmacological activities are believed to be related to the modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, although some mechanisms remain unclear. This showcases osthole's potential as a multitarget alternative medicine (Zhong-rong Zhang et al., 2015).

Methanol Crossover in Fuel Cells

In the context of direct methanol fuel cells (DMFCs), methanol crossover from the anode to the cathode is a significant limitation. Research focuses on understanding the influence of methanol crossover in DMFC performance and efforts to develop a more methanol-impermeable polymer electrolyte to mitigate this issue (A. Heinzel & V. M. Barragán, 1999).

Methanol Reforming for Hydrogen Production

The reforming of methanol, including processes like steam reforming and oxidative steam reforming, is a key area of research for hydrogen production. Cu-based catalysts are particularly noted for their effectiveness in these reactions. Studies discuss the kinetic, compositional, and morphological characteristics of Cu-based catalysts in methanol reforming reactions. Despite decades of research, the surface reaction mechanisms over these catalysts and the schemes of methanol reforming remain areas of active investigation (Siek-Ting Yong et al., 2013).

Atmospheric Chemistry of Methanol

Methanol plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound in the troposphere. It is a major source of atmospheric methanol, with living plants contributing significantly to its global budget. Studies compile micrometeorological methanol flux data from various sites to provide a cross-site synthesis of the terrestrial ecosystem-scale methanol exchange. This research highlights the importance of plant growth and stomatal conductance in methanol emission magnitude and variability, presenting unequivocal evidence for bi-directional methanol exchange at the ecosystem scale (G. Wohlfahrt et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other related compounds, possibly through binding to active sites or allosteric modulation .

Biochemical Pathways

Related compounds have been found to be involved in various biochemical pathways, including those related to oxidative stress and inflammation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Related compounds have been found to have antioxidant and anti-inflammatory effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol .

Propriétés

IUPAC Name |

(7-methoxy-3,4-dihydro-2H-chromen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-9-4-2-8-3-5-10(7-12)14-11(8)6-9/h2,4,6,10,12H,3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYJKKSPJUOALY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(O2)CO)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180716-14-7 |

Source

|

| Record name | (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2933966.png)

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate](/img/structure/B2933968.png)

![[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate](/img/structure/B2933972.png)

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933973.png)

![5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2933976.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2933983.png)